Cas no 2172326-98-4 (4-(3-methylbutoxy)phenylmethanethiol)

4-(3-methylbutoxy)phenylmethanethiol 化学的及び物理的性質
名前と識別子
-
- 4-(3-methylbutoxy)phenylmethanethiol
- EN300-1288772
- 2172326-98-4
- [4-(3-methylbutoxy)phenyl]methanethiol
-
- インチ: 1S/C12H18OS/c1-10(2)7-8-13-12-5-3-11(9-14)4-6-12/h3-6,10,14H,7-9H2,1-2H3
- InChIKey: IWXIUUNWVAZDMP-UHFFFAOYSA-N
- ほほえんだ: SCC1C=CC(=CC=1)OCCC(C)C
計算された属性
- せいみつぶんしりょう: 210.10783637g/mol
- どういたいしつりょう: 210.10783637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 10.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
4-(3-methylbutoxy)phenylmethanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288772-10000mg |
[4-(3-methylbutoxy)phenyl]methanethiol |
2172326-98-4 | 10000mg |
$3315.0 | 2023-10-01 | ||
Enamine | EN300-1288772-5000mg |
[4-(3-methylbutoxy)phenyl]methanethiol |
2172326-98-4 | 5000mg |
$2235.0 | 2023-10-01 | ||
Enamine | EN300-1288772-1000mg |
[4-(3-methylbutoxy)phenyl]methanethiol |
2172326-98-4 | 1000mg |
$770.0 | 2023-10-01 | ||
Enamine | EN300-1288772-500mg |
[4-(3-methylbutoxy)phenyl]methanethiol |
2172326-98-4 | 500mg |
$739.0 | 2023-10-01 | ||
Enamine | EN300-1288772-50mg |
[4-(3-methylbutoxy)phenyl]methanethiol |
2172326-98-4 | 50mg |
$647.0 | 2023-10-01 | ||
Enamine | EN300-1288772-100mg |
[4-(3-methylbutoxy)phenyl]methanethiol |
2172326-98-4 | 100mg |
$678.0 | 2023-10-01 | ||
Enamine | EN300-1288772-1.0g |
[4-(3-methylbutoxy)phenyl]methanethiol |
2172326-98-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1288772-250mg |
[4-(3-methylbutoxy)phenyl]methanethiol |
2172326-98-4 | 250mg |
$708.0 | 2023-10-01 | ||
Enamine | EN300-1288772-2500mg |
[4-(3-methylbutoxy)phenyl]methanethiol |
2172326-98-4 | 2500mg |
$1509.0 | 2023-10-01 |
4-(3-methylbutoxy)phenylmethanethiol 関連文献
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
4-(3-methylbutoxy)phenylmethanethiolに関する追加情報
4-(3-methylbutoxy)phenylmethanethiol: A Comprehensive Overview
The compound 4-(3-methylbutoxy)phenylmethanethiol, also known by its CAS number 2172326-98-4, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of organosulfur compounds, which are widely studied due to their unique chemical properties and reactivity. The name 4-(3-methylbutoxy)phenylmethanethiol itself provides a detailed description of its structure: it consists of a phenyl ring substituted with a 3-methylbutoxy group at the para position and a methanethiol (-SH) group attached to the same carbon atom.
Recent studies have highlighted the importance of organosulfur compounds like 4-(3-methylbutoxy)phenylmethanethiol in medicinal chemistry. The sulfur atom in such compounds plays a crucial role in their biological activity, often acting as a key functional group for interactions with proteins and enzymes. For instance, research has shown that these compounds can exhibit antioxidant properties, which are essential for protecting cells from oxidative stress—a condition linked to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
The synthesis of 4-(3-methylbutoxy)phenylmethanethiol typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. One common approach is the reaction of 4-(3-methylbutoxy)benzaldehyde with hydrogen sulfide (H₂S) under specific conditions to form the corresponding thiol. This method has been optimized in recent studies to improve yield and purity, making it more feasible for large-scale production.
In terms of applications, 4-(3-methylbutoxy)phenylmethanethiol has shown promise in the field of materials science. Its ability to form stable thiol-based monolayers on gold surfaces makes it a valuable component in the development of sensors and electronic devices. Additionally, its unique electronic properties have led to its use in the synthesis of novel materials for energy storage applications, such as lithium-ion batteries.
The stability and reactivity of 4-(3-methylbutoxy)phenylmethanethiol are influenced by its molecular structure. The presence of the bulky 3-methylbutoxy group at the para position on the phenyl ring contributes to steric hindrance, which can affect both its physical properties and chemical reactivity. This steric effect is particularly important in determining the compound's solubility in different solvents and its behavior during various chemical reactions.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 4-(3-methylbutoxy)phenylmethanethiol. Using density functional theory (DFT), researchers have been able to map out the molecule's frontier molecular orbitals, which are critical for understanding its reactivity towards nucleophiles and electrophiles. These studies have also revealed that the sulfur atom's lone pairs play a significant role in stabilizing reactive intermediates during chemical transformations.
In conclusion, 4-(3-methylbutoxy)phenylmethanethiol, with its CAS number 2172326-98-4, is a versatile compound with a wide range of potential applications across multiple disciplines. From medicinal chemistry to materials science, this compound continues to be a subject of intense research interest due to its unique properties and promising biological activities. As our understanding of this molecule deepens, it is likely that new and innovative uses will emerge, further solidifying its importance in both academic and industrial settings.
2172326-98-4 (4-(3-methylbutoxy)phenylmethanethiol) 関連製品
- 1258649-86-3(3-(quinolin-8-yloxy)propan-1-amine dihydrochloride)
- 910228-13-6((2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate)
- 1261949-04-5(5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol)
- 2229612-00-2(3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid)
- 79714-14-0(2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one)
- 2227875-38-7(1-methyl-5-(2R)-oxiran-2-yl-3-(trifluoromethyl)-1H-pyrazole)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1207016-97-4(1-(diphenylmethyl)-3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylurea)
- 1488659-82-0(N-(2-Propylaminoethyl)-4-nitroaniline)
- 1261755-89-8(2-Chloro-6-(2,4,5-trichlorophenyl)nicotinic acid)




